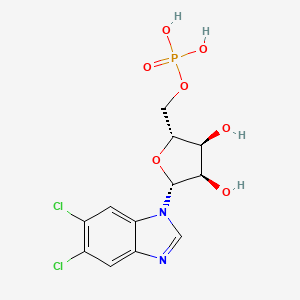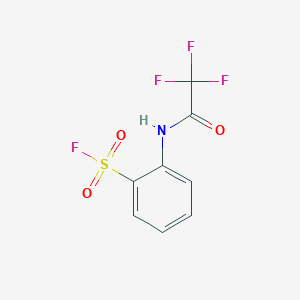
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H5F4NO3S . It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of trifluoroacetamido and benzenesulfonyl fluoride groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled crystallization techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride (KF), tetrabutylammonium fluoride (TBAF), and other fluorinating agents . These reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity and alter protein function, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Similar in structure but with a nitro group instead of a trifluoroacetamido group.
4-Formylbenzenesulfonyl fluoride: Contains a formyl group, used in different applications compared to 2-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl fluoride.
Uniqueness
This compound is unique due to its trifluoroacetamido group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective covalent interactions with proteins and other biomolecules .
Eigenschaften
CAS-Nummer |
82422-46-6 |
|---|---|
Molekularformel |
C8H5F4NO3S |
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
2-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H5F4NO3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14) |
InChI-Schlüssel |
NYWPIVOTALXXSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)F |
Synonyme |
2-TFABSF 2-trifluoroacetamidobenzenesulfonyl fluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


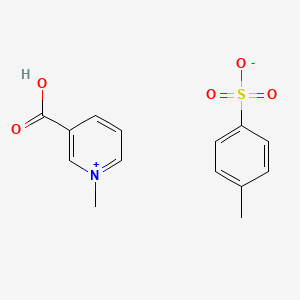
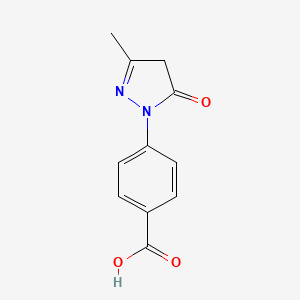
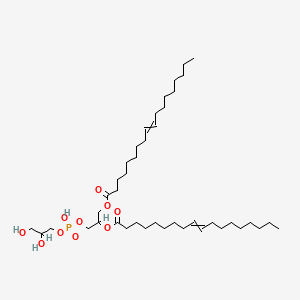
![[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium](/img/structure/B1221682.png)
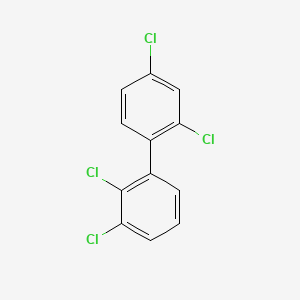
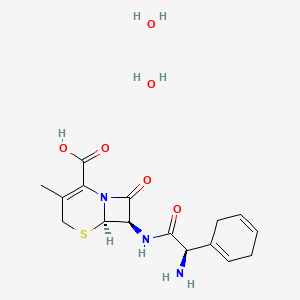
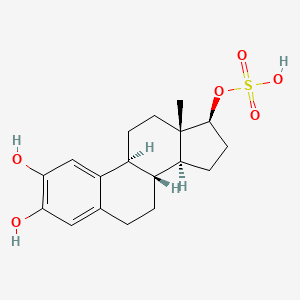

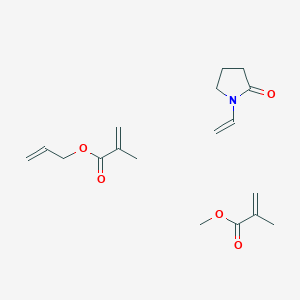
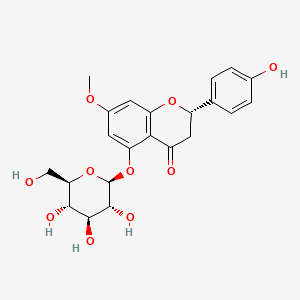
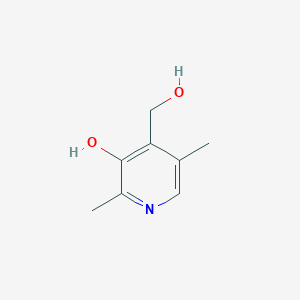
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid](/img/structure/B1221694.png)
![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
